(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
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Overview
Description
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structural features, including a cyano group, a nitrophenyl group, and a naphthalenylmethoxy group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chloro-2-nitroaniline and 3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde. These intermediates are then subjected to a Knoevenagel condensation reaction in the presence of a base, such as piperidine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the nitrophenyl and naphthalenylmethoxy groups can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the naphthalenylmethoxy group, resulting in different reactivity and applications.
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxyphenyl]prop-2-enamide: Lacks the naphthalenylmethoxy group, affecting its binding properties and biological activity.
Uniqueness
The presence of the naphthalenylmethoxy group in (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide distinguishes it from similar compounds. This group enhances the compound’s ability to participate in hydrophobic interactions and may improve its binding affinity to certain molecular targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-36-26-11-5-8-19(27(26)37-17-20-9-4-7-18-6-2-3-10-23(18)20)14-21(16-30)28(33)31-24-13-12-22(29)15-25(24)32(34)35/h2-15H,17H2,1H3,(H,31,33)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPQSMHAYMIKJ-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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